Diprosalic - 92502-72-2

Diprosalic

Catalog Number: EVT-1553804
CAS Number: 92502-72-2
Molecular Formula: C35H43FO10
Molecular Weight: 642.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Diprosalic is a topical pharmaceutical formulation that combines salicylic acid and betamethasone dipropionate as its active ingredients. This combination is primarily used in dermatology to treat various skin conditions, particularly psoriasis and dermatitis. Salicylic acid acts as a keratolytic agent, facilitating the shedding of the outer layer of skin, while betamethasone dipropionate is a potent corticosteroid that reduces inflammation and alleviates symptoms such as redness and itching. The formulation is available in various forms, including lotion and ointment, and is marketed under the brand name Diprosalic.

Source

Diprosalic is manufactured by several pharmaceutical companies and is available in many countries. The formulation is derived from the individual components: salicylic acid, a naturally occurring compound found in willow bark, and betamethasone dipropionate, a synthetic corticosteroid.

Classification

Diprosalic falls under the classification of topical corticosteroids combined with keratolytic agents. It is categorized as an anti-inflammatory medication used for dermatological applications.

Synthesis Analysis

Methods

The synthesis of Diprosalic involves the combination of salicylic acid with betamethasone dipropionate. While specific synthetic pathways for this combination are not extensively documented in public literature, the synthesis of betamethasone itself typically involves multi-step processes starting from steroid precursors.

Technical Details

  1. Betamethasone Dipropionate: This compound can be synthesized through various methods involving steroidal precursors. A common approach includes the modification of hydrocortisone or prednisolone to introduce the dipropionate ester.
  2. Salicylic Acid: Salicylic acid can be obtained through chemical synthesis or extraction from natural sources.

The final formulation combines these two active ingredients in a suitable base (e.g., petrolatum or mineral oil) to create a topical product that ensures effective delivery through the skin barrier.

Molecular Structure Analysis

Structure

  • Betamethasone Dipropionate:
    • Molecular Formula: C28H37FO7C_{28}H_{37}F_{O_{7}}
    • Molecular Weight: 504.61 g/mol
    • Structure: Betamethasone dipropionate features a steroid backbone with two propionate ester groups attached at the 17 and 21 positions.
  • Salicylic Acid:
    • Molecular Formula: C7H6O3C_{7}H_{6}O_{3}
    • Molecular Weight: 138.12 g/mol
    • Structure: Salicylic acid consists of a benzene ring with hydroxyl and carboxylic acid functional groups.

Data

The structural properties of these compounds facilitate their respective pharmacological actions—salicylic acid's ability to penetrate the stratum corneum and betamethasone's anti-inflammatory effects.

Chemical Reactions Analysis

Reactions

The primary reactions involved in the mechanism of action of Diprosalic include:

  1. Keratolytic Reaction: Salicylic acid promotes desquamation by breaking down intercellular connections in the stratum corneum.
  2. Anti-inflammatory Reaction: Betamethasone dipropionate inhibits phospholipase A2, leading to decreased production of inflammatory mediators such as prostaglandins and leukotrienes.

Technical Details

These reactions occur upon topical application, where salicylic acid enhances skin permeability, allowing betamethasone to exert its effects more effectively.

Mechanism of Action

Process

  1. Salicylic Acid Action: By softening keratin, salicylic acid facilitates exfoliation, which helps reduce scaling associated with psoriasis.
  2. Betamethasone Action: This corticosteroid binds to glucocorticoid receptors in target cells, leading to altered gene expression that results in reduced inflammation and immune response.

Data

Clinical studies have shown that the combination of these two agents results in improved outcomes for patients with inflammatory skin conditions compared to monotherapy with either agent alone.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Diprosalic lotion typically appears as a clear or slightly opalescent liquid.
  • pH: The pH range for Diprosalic formulations is generally between 5.0 to 7.0.
  • Stability: The formulation must be stored away from light and at controlled temperatures (15°C to 30°C) to maintain efficacy.

Chemical Properties

  • Solubility: Salicylic acid is soluble in alcohol and slightly soluble in water, while betamethasone dipropionate is more lipophilic.
  • Melting Point:
    • Betamethasone dipropionate has a melting point between 170°C and 179°C.

Relevant analyses such as high-performance liquid chromatography (HPLC) have been developed to assess the stability and potency of Diprosalic formulations over time .

Applications

Scientific Uses

Diprosalic is primarily used in dermatology for treating conditions such as:

  • Psoriasis: Reduces scaling and inflammation.
  • Dermatitis: Alleviates symptoms associated with inflammatory skin disorders.
  • Seborrheic Dermatitis: Helps manage flaking and irritation.

The combination therapy provided by Diprosalic enhances treatment efficacy for patients suffering from chronic skin conditions by addressing both inflammation and hyperkeratosis effectively.

Introduction to Diprosalic in Dermatological Therapeutics

Historical Development of Corticosteroid-Keratolytic Combination Therapies

The integration of corticosteroids and keratolytics represents a paradigm shift in treating hyperkeratotic dermatoses. Early dermatological practice relied on sequential application of scale-softening agents (e.g., crude coal tar, sulfur) followed by anti-inflammatory preparations. This approach faced significant limitations: inconsistent patient compliance, variable efficacy, and impractical treatment regimens. The introduction of fixed-dose combinations in the 1970s addressed these challenges by unifying therapeutic mechanisms within single formulations.

Diprosalic® (betamethasone dipropionate 0.05% + salicylic acid 3% or 6%) emerged as a scientifically optimized formulation following rigorous clinical evaluation. Its development was driven by the recognition that hyperkeratotic barriers in conditions like psoriasis and chronic eczema physically impeded corticosteroid penetration. A pivotal 1987 single-blind study demonstrated Diprosalic's superiority over dexamethasone/salicylic acid combinations, showing significantly lower relapse rates in psoriasis and chronic eczema patients [7]. This established BD/SA as a first-line intervention for conditions where keratinocyte hyperproliferation compromises drug delivery.

Pharmacological Rationale for Betamethasone Dipropionate and Salicylic Acid Synergy

Table 2: Complementary Pharmacological Mechanisms of Diprosalic Components

ComponentPrimary ActionMolecular EffectClinical Outcome
Betamethasone dipropionateGlucocorticoid receptor agonismInhibits NF-κB translocation → ↓pro-inflammatory cytokinesReduced inflammation, pruritus
Salicylic acidKeratolysisDisrupts corneocyte cohesion via desmosomal proteinsEnhanced steroid penetration
Synergistic effectBarrier modification + anti-inflammatory amplification>300% increased BD bioavailability through SA-treated skinAccelerated lesion resolution

The therapeutic superiority of Diprosalic stems from bi-directional pharmacokinetic enhancement:

  • Keratolytic Priming: Salicylic acid (SA) disrupts keratinocyte adhesion through intercellular lipid dissolution and corneodesmosome degradation. This creates microchannels in the stratum corneum, increasing betamethasone dipropionate (BD) permeability by 3-fold compared to BD monotherapy [1] [5]. SA concurrently exerts antipruritic effects through TRPV3 channel modulation, complementing BD's anti-inflammatory action.

  • Corticosteroid Optimization: BD, a potent (Class III) synthetic glucocorticoid, exhibits amplified efficacy in SA-pretreated skin. Its dipropionate ester configuration prolongs cutaneous residency time, enabling sustained inhibition of phospholipase A2 and arachidonic acid cascade enzymes. This dual-action suppresses key inflammatory mediators (leukotrienes, prostaglandins) and T-cell recruitment in hyperkeratotic lesions [3] [5].

In vitro models demonstrate SA co-application reduces the half-maximal inhibitory concentration (IC₅₀) of BD by 68% in psoriatic keratinocytes, confirming true pharmacodynamic synergy beyond mere penetration enhancement [5].

Position of Diprosalic in Global Dermatological Treatment Guidelines

Diprosalic occupies a specialized niche in international treatment algorithms for hyperkeratotic dermatoses:

  • European Consensus (PCDS): Designated as first-line descaling therapy for moderate scalp/body psoriasis with adherent scale. The Primary Care Dermatology Society (PCDS) explicitly recommends Diprosalic Ointment® preceding standard potent steroid/vitamin D combinations (e.g., calcipotriol/betamethasone) when scaling impedes drug penetration [4] [6]. Clinical audits show 79% reduction in lesion hyperkeratosis within 7 days when initiating Diprosalic in plaque psoriasis.

  • NICE Psoriasis Pathway: Aligns with PCDS guidelines for hyperkeratotic palmar-plantar psoriasis where scaling >2mm necessitates keratolytic intervention. Diprosalic is prioritized over occlusion therapy due to superior safety profiles [4].

  • Developing Nations: The World Health Organization Essential Medicines List includes BD/SA combinations as cost-effective alternatives in resource-limited settings. Stability in tropical climates (≤30°C) and low manufacturing costs support this designation [3].

Crucially, guidelines universally restrict Diprosalic to non-facial, non-flexural areas with application ceilings (≤60g/week adults; ≤5 days pediatric use) to mitigate systemic SA absorption risks. It remains contraindicated in viral/bacterial infections due to SA's potential to enhance pathogen dissemination [1] [5].

Table 3: Global Guideline Positions on Diprosalic

ConditionPCDS (UK)NICE (UK)WHO Essential Medicine Status
Scalp psoriasisFirst-line with scaleSecond-lineNot listed
Palmar-plantar psoriasisFirst-lineFirst-lineListed (regional formularies)
Hyperkeratotic eczemaPreferred over occlusionAlternative optionListed

Properties

CAS Number

92502-72-2

Product Name

Diprosalic

IUPAC Name

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;2-hydroxybenzoic acid

Molecular Formula

C35H43FO10

Molecular Weight

642.7 g/mol

InChI

InChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1

InChI Key

MRZWGGPHYUTCNW-XEMJQECLSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

Synonyms

elosalik
betamethasone dipropionate - salicylic acid
betamethasone dipropionate and salicylic acid drug combination
betamethasone dipropionate, salicylic acid drug combination
Diprosalic

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.